5-Chloro-3-sulfinothiophene-2-carboxylic Acid: Technical Guide for Impurity Profiling & Synthesis
5-Chloro-3-sulfinothiophene-2-carboxylic Acid: Technical Guide for Impurity Profiling & Synthesis
Executive Summary
5-Chloro-3-sulfinothiophene-2-carboxylic acid (CAS 187746-97-0) is a specialized organosulfur compound primarily utilized as a reference standard in the pharmaceutical industry.[1][2] It serves as a critical process impurity and degradation marker in the synthesis of thienothiazine-class non-steroidal anti-inflammatory drugs (NSAIDs), specifically Lornoxicam (and structurally related Tenoxicam).
This guide addresses the synthesis, physicochemical properties, and analytical monitoring of this compound.[3] Due to the inherent instability of the sulfinic acid moiety (-SO₂H), this molecule requires rigorous handling protocols to prevent oxidation to its sulfonic acid analog.
Chemical Identity & Structural Significance[2][4][5]
The molecule features a thiophene core substituted with three distinct functional groups, creating a unique reactivity profile. The presence of both a carboxylic acid and a sulfinic acid group renders it a diprotic acid with potential for zwitterionic behavior in solution.
| Property | Data |
| Chemical Name | 5-Chloro-3-sulfinothiophene-2-carboxylic acid |
| CAS Registry Number | 187746-97-0 |
| Molecular Formula | C₅H₃ClO₄S₂ |
| Molecular Weight | 226.66 g/mol |
| Structural Class | Thiophene derivative; Sulfinic acid |
| Key Application | Impurity Standard (Lornoxicam Impurity 3); Intermediate |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent) |
| pKa (Predicted) | ~1.8 (Sulfinic), ~3.5 (Carboxylic) |
Structural Analysis[2]
-
Position 2 (-COOH): Electron-withdrawing group; directs nucleophilic attack in precursors.
-
Position 3 (-SO₂H): The sulfinic acid group is the defining feature. It is an intermediate oxidation state between a thiol (-SH) and a sulfonic acid (-SO₃H). It is chemically labile and prone to disproportionation or oxidation.
-
Position 5 (-Cl): Provides lipophilicity and metabolic stability to the final drug scaffold.
Synthesis & Formation Mechanism
In the context of drug development, CAS 187746-97-0 is rarely the target end-product but rather a Critical Quality Attribute (CQA) used to monitor process control. It is typically generated via the reduction of the corresponding sulfonyl chloride.
Synthesis of Reference Standard
To generate the pure compound for analytical referencing, a controlled reduction of 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylic acid is performed.
Protocol: Sulfite-Mediated Reduction
-
Reagents: 5-Chloro-3-(chlorosulfonyl)thiophene-2-carboxylic acid (Precursor), Sodium Sulfite (
), Sodium Bicarbonate ( ), Water. -
Mechanism: Nucleophilic attack of the sulfite anion on the sulfonyl chloride sulfur, followed by elimination of chloride.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of sodium sulfite and 2.0 eq of sodium bicarbonate in water at 0–5°C.
-
Addition: Slowly add 1.0 eq of the sulfonyl chloride precursor to the buffered solution. Maintain temperature <10°C to prevent hydrolysis to the sulfonic acid.
-
Reaction: Stir for 2–4 hours. The pH should be maintained slightly alkaline (pH 7–8) to stabilize the sulfinate salt.
-
Acidification: Carefully acidify with cold dilute HCl to pH ~2. The sulfinic acid precipitates as a white to off-white solid.
-
Isolation: Filter immediately under inert atmosphere (Nitrogen/Argon). Wash with cold water.
-
Drying: Dry under high vacuum at ambient temperature. Do not heat , as sulfinic acids decompose thermally.
Formation in Lornoxicam Manufacturing
In the industrial production of Lornoxicam, the key intermediate is the sulfonyl chloride . CAS 187746-97-0 forms as a side-product if the reduction step is incomplete or if the sulfonyl chloride undergoes reductive degradation during workup.
Figure 1: Formation pathway of CAS 187746-97-0 within the Lornoxicam synthesis landscape. The sulfinic acid (Red) is a labile intermediate prone to oxidation.
Physical & Chemical Properties[2][3][6]
Understanding the instability of the sulfinic group is paramount for accurate analysis.
| Property | Value | Implication for Handling |
| Appearance | White to off-white powder | Discoloration (yellowing) indicates oxidation. |
| Melting Point | Decomposes >120°C | Do not use melting point as a primary purity test; use NMR/HPLC. |
| Stability | Hygroscopic & Air Sensitive | Must be stored under Argon/Nitrogen. |
| Reactivity | Reducing agent | Reacts with oxidants to form sulfonic acid (CAS 187746-94-7). |
| Storage | -20°C (Long term) | Keep desiccated. Avoid aqueous solution storage. |
Analytical Characterization & Validation
Differentiation between the Sulfinic Acid (187746-97-0) , Sulfonic Acid (187746-94-7) , and Sulfonyl Chloride is a common challenge in QC laboratories.
HPLC Method Parameters
A reverse-phase method with ion-pairing or pH control is required to retain these polar acidic species.
-
Column: C18 (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Perchloric acid or Phosphoric acid in Water (pH ~2.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV @ 254 nm (Thiophene absorption).
-
Elution Order: Sulfonic Acid (Most Polar) < Sulfinic Acid < Carboxylic Acid Precursor < Sulfonyl Chloride.
Diagnostic NMR Signals
The proton at position 4 of the thiophene ring is the diagnostic marker. The chemical shift changes based on the oxidation state of the sulfur at position 3.
-
¹H NMR (DMSO-d₆):
- ~7.4–7.6 ppm (Singlet, Thiophene H-4).
-
Note: The Sulfinic acid proton (-SO₂H ) is often broad and exchanges with D₂O/solvent, appearing >10 ppm or invisible.
-
Differentiation:
-
Sulfonyl Chloride: H-4 shift is more downfield due to strong electron withdrawal.
-
Sulfinic Acid: H-4 shift is slightly upfield relative to the chloride.
-
Handling & Safety (E-E-A-T)
Warning: This compound is a skin and eye irritant and potentially corrosive.
-
Inert Handling: Always weigh and dissolve the standard in a glove box or under a nitrogen stream. Oxygen exposure rapidly converts the standard into the sulfonic acid impurity, leading to false calibration curves in HPLC.
-
Solution Stability: Analytical stock solutions in DMSO or Methanol should be prepared fresh. Do not store aqueous dilutions , as the sulfinic acid will disproportionate.
-
Disposal: Treat as organosulfur waste. Do not mix with strong oxidizers (peroxides, permanganates) as the reaction is exothermic.
References
-
Japanese Pharmacopoeia (JP). Supplement II to the Eighteenth Edition: Lornoxicam Monographs. Ministry of Health, Labour and Welfare, 2024.[4] Link
-
PubChem. 5-Chloro-3-sulfinothiophene-2-carboxylic acid (CID 17888047).[2] National Library of Medicine. Link
-
Simson Pharma. Lornoxicam Impurity Profiling Data.Link
-
Google Patents. Process for preparation of 5-chloro-3-chlorosulfonyl-2-thiophenecarboxylic acid esters (CN1028101C).Link
-
European Chemicals Agency (ECHA). Registration Dossier: 5-Chloro-3-sulfinothiophene-2-carboxylic acid.[2]Link
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 5-Chloro-3-sulfinothiophene-2-carboxylic acid | C5H3ClO4S2 | CID 17888047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester - Google Patents [patents.google.com]
- 4. mhlw.go.jp [mhlw.go.jp]
